

Preliminary Toxicological Profile of PNU-142300: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: PNU 142300

CAS No.: 368891-69-4

Cat. No.: B610150

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Introduction

PNU-142300 is one of the two major inactive metabolites of the oxazolidinone antibiotic, linezolid.[1] Linezolid is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria. However, its long-term use can be limited by adverse effects, most notably myelosuppression, including thrombocytopenia and anemia. Emerging clinical evidence suggests a potential role of linezolid metabolites, including PNU-142300, in the development of these toxicities, particularly in patients with renal impairment where accumulation of these metabolites is observed.[2] This technical guide provides a comprehensive overview of the preliminary toxicological data related to PNU-142300, focusing on its association with linezolid-induced toxicities, analytical methodologies for its quantification, and its metabolic pathway. It is important to note that direct preclinical toxicity studies specifically on PNU-142300 are not extensively available in the public domain; therefore, this guide primarily synthesizes clinical findings and data related to the parent compound, linezolid.

Quantitative Data Summary

The accumulation of PNU-142300 has been correlated with an increased risk of hematological toxicities in patients undergoing linezolid therapy. The following tables summarize key quantitative data from clinical studies.

Table 1: Plasma Concentrations of PNU-142300 in Patients with and without Renal Impairment[2]

Patient Group	Median PNU-142300 Concentration (mg/L)	Fold Increase Compared to Normal Renal Function
Normal Renal Function	3.85	-
Renal Impairment	9.73	2.5-fold

Table 2: Association of PNU-142300 Concentrations with Linezolid-Induced Thrombocytopenia[3]

Parameter	Thrombocytopenia Group (n=26)	No Thrombocytopenia Group (n=22)	p-value
PNU-142300 Trough Concentration (C _{trough}) (µg/mL)	1.8 (1.1–3.4)	0.9 (0.5–1.5)	<0.01
PNU-142300 AUC ₂₄ (mg·h/L)	49.9 (31.8–84.6)	24.9 (14.9–40.8)	<0.01

Experimental Protocols

Quantification of PNU-142300 in Human Plasma using UPLC-MS/MS

A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of linezolid

and its metabolite PNU-142300 in human plasma. The following protocol is based on published methodologies.[4]

1. Sample Preparation:

- To 100 μL of human plasma, add 200 μL of acetonitrile (containing an internal standard, e.g., deuterated linezolid) to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Collect the supernatant and inject a small volume (e.g., 5 μL) into the UPLC-MS/MS system.

2. UPLC Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 mm \times 50 mm, 1.7 μm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A linear gradient from 5% to 95% mobile phase B over a short run time (e.g., 3-5 minutes).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.

3. MS/MS Conditions:

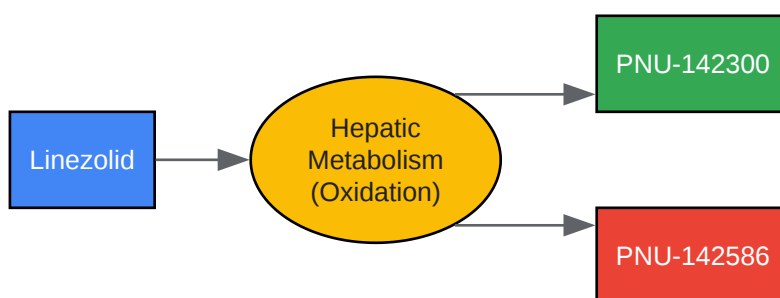
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Linezolid: Precursor ion (m/z) \rightarrow Product ion (m/z) (specific values to be optimized).

- PNU-142300: Precursor ion (m/z) → Product ion (m/z) (specific values to be optimized).
- Internal Standard: Precursor ion (m/z) → Product ion (m/z) (specific values to be optimized).
- Optimization: Cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Linezolid

Linezolid is metabolized in the liver to two major inactive metabolites, PNU-142586 and PNU-142300, through oxidation of the morpholine ring.[5] The formation of PNU-142300 is a result of this metabolic process.

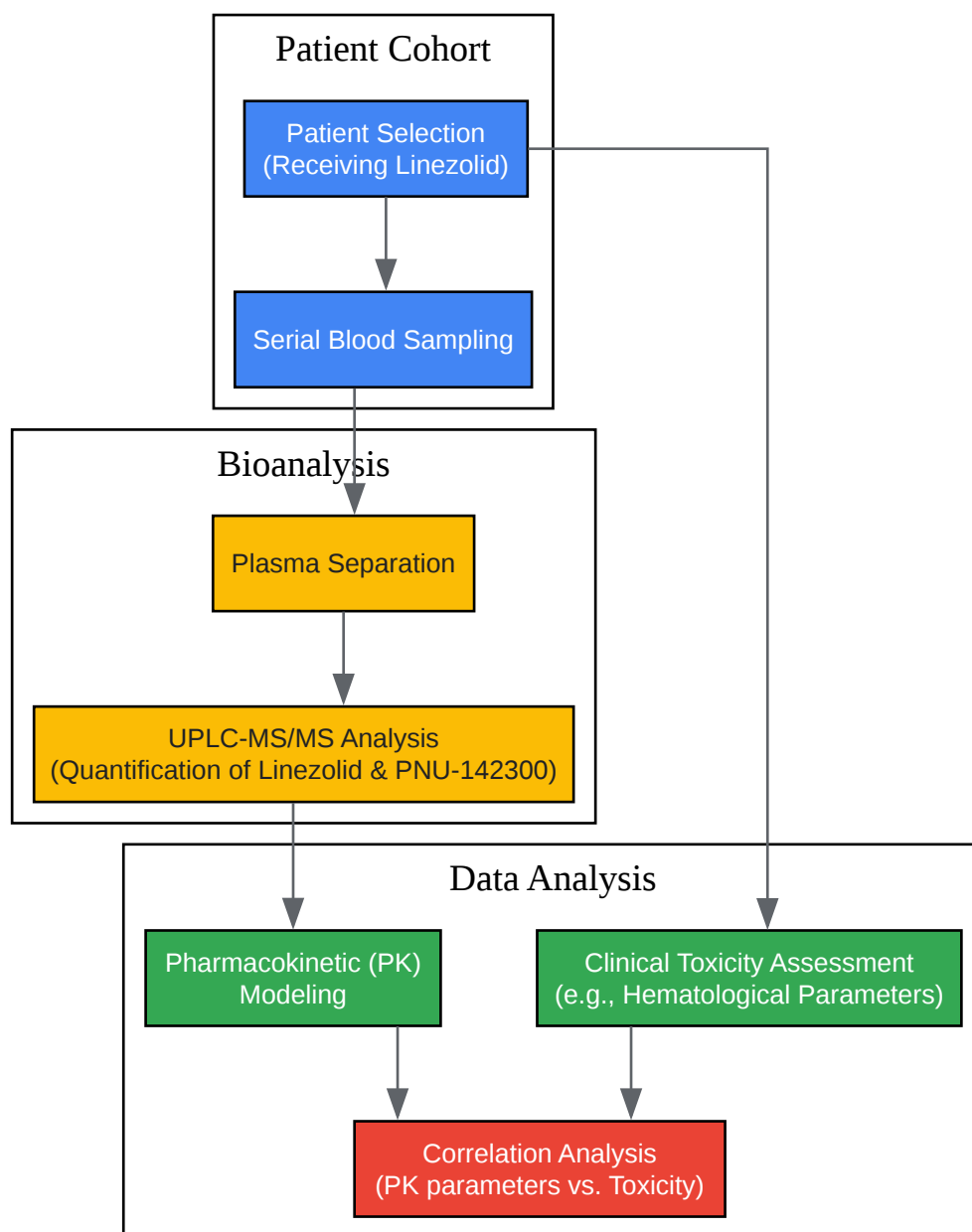


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Metabolic conversion of Linezolid to its major metabolites.

Clinical Study Workflow for Investigating PNU-142300 Toxicity

The investigation into the role of PNU-142300 in linezolid-induced toxicity typically follows a clinical study workflow as depicted below.



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Workflow for clinical investigation of PNU-142300 toxicity.

Discussion and Future Directions

The available data strongly suggest an association between elevated PNU-142300 concentrations and the risk of developing hematological toxicities during linezolid therapy. This is particularly relevant for patients with compromised renal function, where the clearance of this metabolite is reduced.[2] The mechanism of linezolid-induced myelosuppression is thought to

involve the inhibition of mitochondrial protein synthesis, and it is plausible that PNU-142300 could contribute to this effect.[1] However, a significant knowledge gap exists regarding the intrinsic toxicity of PNU-142300.

Future research should focus on preclinical studies to directly assess the toxicological profile of PNU-142300. Key areas of investigation should include:

- In vitro cytotoxicity assays: To determine the direct cytotoxic effects of PNU-142300 on various cell lines, particularly hematopoietic progenitor cells.
- Genotoxicity studies: To evaluate the potential for PNU-142300 to induce genetic damage.
- In vivo toxicity studies: To assess the systemic toxicity of PNU-142300 in animal models, with a focus on hematological and other potential target organ toxicities.
- Mitochondrial toxicity assays: To investigate the direct impact of PNU-142300 on mitochondrial function, including protein synthesis and cellular respiration.

A comprehensive understanding of the toxicological properties of PNU-142300 will be instrumental in developing strategies to mitigate the risks associated with long-term linezolid therapy, such as therapeutic drug monitoring of the metabolite and dose adjustments in at-risk patient populations. The synthesis of PNU-142300 has been reported, which will facilitate these future toxicological investigations.[6] Furthermore, while preclinical toxicology studies on linezolid have been conducted, detailed public information on the specific assessment of its metabolites is limited.[7] Access to such data from regulatory submissions could provide valuable insights.

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- [To cite this document: BenchChem. \[Preliminary Toxicological Profile of PNU-142300: An In-depth Technical Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b610150/docs#preliminary-toxicological-profile-of-pnu-142300-an-in-depth-technical-guide\]](#)

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